Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide
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Overview
Description
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide typically involves the reaction of diethyl carbamate with 2-(trimethylammonio)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the reaction and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in various derivatives based on the nucleophile employed.
Scientific Research Applications
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
Methyl carbamate: A simpler ester with different reactivity and applications.
Uniqueness
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63981-51-1 |
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Molecular Formula |
C10H23IN2O2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H23N2O2.HI/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OSZVTAHCWZLNGT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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